molecular formula C27H44O3 B031025 Sarsasapogenin CAS No. 82597-74-8

Sarsasapogenin

Cat. No. B031025
CAS RN: 82597-74-8
M. Wt: 416.6 g/mol
InChI Key: GMBQZIIUCVWOCD-NRBCCYJRSA-N
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Description

Synthesis Analysis

The synthesis of sarsasapogenin involves extracting and isolating the compound from plant sources, followed by chemical modification to enhance its biological activities or for use as a precursor in the synthesis of various steroids. Traditional extraction methods and modern synthetic approaches are both areas of active research, aiming to improve yield and purity.

Molecular Structure Analysis

Sarsasapogenin's molecular structure is characterized by its steroidal backbone, which is crucial for its biological activities. The structure-activity relationships (SARs) analysis helps in understanding how modifications in the molecule can influence its pharmacological effects. Studies on SARs focus on the relationship between chemical structure and biological activity, providing insights for drug design and development​​.

Chemical Reactions and Properties

Sarsasapogenin participates in various chemical reactions, particularly those relevant to its conversion into pharmacologically active steroids. Its chemical properties, such as reactivity and stability, play a vital role in these transformations. Understanding these properties is essential for optimizing synthesis routes and developing new derivatives with enhanced biological activities.

Physical Properties Analysis

The physical properties of sarsasapogenin, including its melting point, solubility, and crystalline structure, are important for its handling and formulation in pharmaceutical applications. These properties can affect the compound's extraction, purification, and incorporation into final drug products.

Chemical Properties Analysis

Sarsasapogenin's chemical properties, such as its acidity, basicity, and reactivity towards various chemical reagents, underpin its role as a precursor in steroid synthesis. Detailed knowledge of these properties facilitates the design of chemical reactions to modify sarsasapogenin or synthesize new compounds from it.

Scientific Research Applications

  • Neuroprotection

    • Application: Sarsasapogenin has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s .
    • Method & Results: Specific methods and results are not provided in the source, but it suggests that sarsasapogenin was found to enhance learning and memory and reduce neurogenesis as well as neuronal loss in the hippocampus .
  • Anti-inflammatory

    • Application: Sarsasapogenin has anti-inflammatory properties .
  • Anticancer

    • Application: Sarsasapogenin has anticancer properties .
  • Antidiabetic

    • Application: Sarsasapogenin has antidiabetic properties .
  • Anti-osteoclastogenic

    • Application: Sarsasapogenin has anti-osteoclastogenic properties .
  • Treatment for Precocious Puberty

    • Application: Sarsasapogenin is a potential molecule in the treatment for precocious puberty .

Safety And Hazards

Sarsasapogenin should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Extensive research into the pharmacokinetics and bioavailability of sarsasapogenin is needed to prove its safety and efficacy in the treatment of numerous disorders . It has the potential to be a promising molecule for future drug development .

properties

IUPAC Name

(1R,2S,4S,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16?,17-,18?,19?,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBQZIIUCVWOCD-NRBCCYJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCC(C5)O)C)C)O[C@]16CCC(CO6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spirostan-3-ol

CAS RN

82597-74-8
Record name Sarsasapogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082597748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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